

CHPG Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CHPG Sodium salt	
Cat. No.:	B10787915	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHPG Sodium Salt

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic, water-soluble compound that functions as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is the sodium salt of CHPG and is widely used in neuroscience research to investigate the physiological and pathological roles of mGluR5.[3] While initially considered highly selective for mGluR5 over mGluR1, further studies have shown that it can also activate mGluR1 with similar potency.[4] CHPG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses.[5]

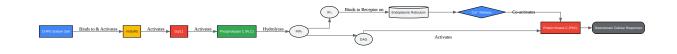
Physicochemical Properties

Property	Value	Reference
Chemical Name	(RS)-2-Chloro-5- hydroxyphenylglycine sodium salt	
Molecular Formula	C8H7CINNaO3	_
Molecular Weight	223.59 g/mol	
CAS Number	1303993-73-8	
Appearance	Brown solid	_
Solubility	Soluble in water to 100 mM	-

Pharmacological Profile

CHPG is a Group I mGluR agonist, showing activity at both mGluR5 and mGluR1. The following table summarizes its potency at these receptors. While specific K_i values are not readily available in the literature, a protocol for their determination via a competitive radioligand binding assay is provided in the experimental protocols section.

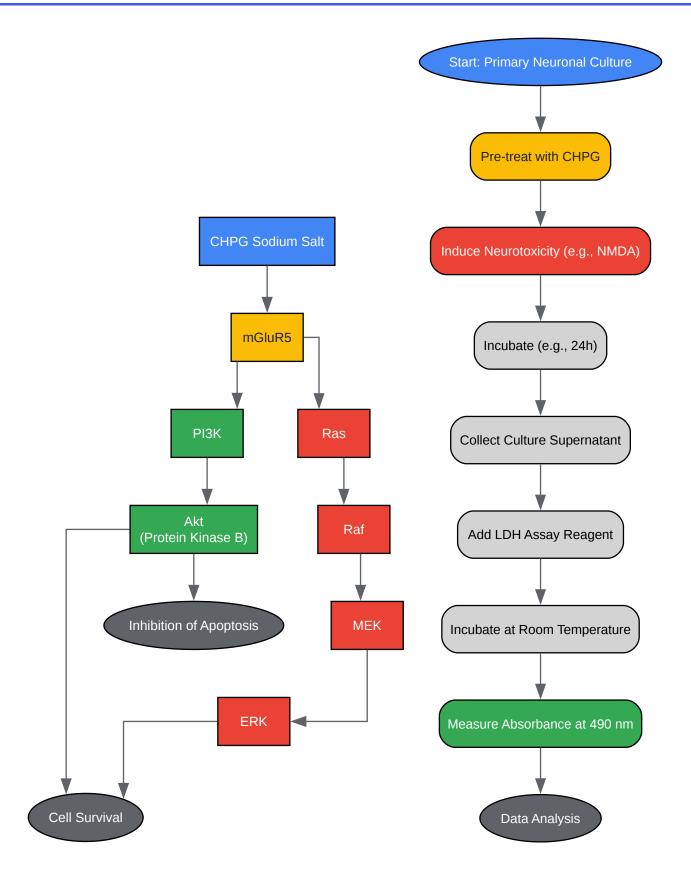
Receptor Subtype	Parameter	Value (µM)	Species	Expression System	Reference
mGluR5b	EC50	~60	Rat	SCG neurons	
mGluR5a	EC ₅₀	750	-	CHO cells	
mGluR1a	EC ₅₀	80	Rat	SCG neurons	
mGluR1b	EC ₅₀	39	Rat	SCG neurons	
mGluR2	Activity	No effect at 1 mM	Rat	SCG neurons	
mGluR4	Activity	No effect at 1 mM	Rat	SCG neurons	


Primary Function and Signaling Pathways

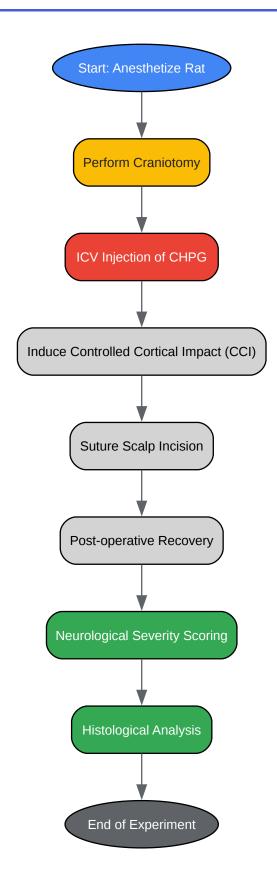
The primary function of **CHPG sodium salt** is the activation of mGluR5, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Canoncial Gq-Coupled Signaling Pathway

Activation of mGluR5 by CHPG leads to the coupling and activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).


Click to download full resolution via product page

Caption: Canonical mGluR5 Signaling Pathway Activated by CHPG.


Neuroprotective Signaling via ERK and Akt Pathways

In the context of neuroprotection, particularly following traumatic brain injury, CHPG-mediated mGluR5 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways. Activation of these pathways is associated with promoting cell survival and inhibiting apoptosis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. CHPG | Glutamate (Metabotropic) Group | Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHPG Sodium salt | Glutamate Group | Receptors | Tocris Bioscience [tocris.com]
- 5. Potentiation of NMDA and AMPA responses by the specific mGluR5 agonist CHPG in spinal cord motoneurons PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHPG Sodium Salt: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787915#what-is-chpg-sodium-salt-and-its-primary-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com